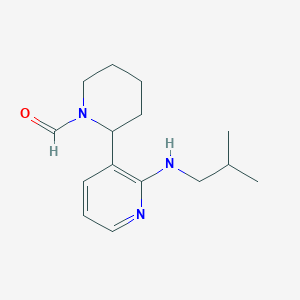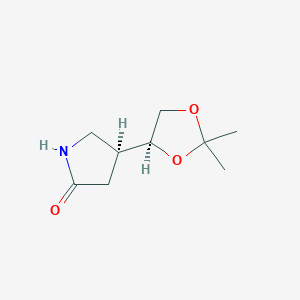
Benzenebutanoic acid, b-phenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzenebutanoic acid, b-phenyl-, also known as 4-phenylbutanoic acid, is an organic compound with the molecular formula C10H12O2. It is a derivative of butyric acid with a phenyl group attached to the fourth carbon atom. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of benzenebutanoic acid, b-phenyl-, can be achieved through several methods. One common method involves the reaction of phenylacetic acid with acetic anhydride in the presence of a catalyst. The reaction mixture is then heated to obtain the desired product. Another method involves the use of Grignard reagents, where phenylmagnesium bromide reacts with butyric acid to form benzenebutanoic acid, b-phenyl-.
Industrial Production Methods
In industrial settings, benzenebutanoic acid, b-phenyl-, is often produced through the catalytic hydrogenation of cinnamic acid. This process involves the use of a palladium catalyst under high pressure and temperature conditions. The resulting product is then purified through recrystallization or distillation to obtain high-purity benzenebutanoic acid, b-phenyl-.
化学反应分析
Types of Reactions
Benzenebutanoic acid, b-phenyl-, undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: When subjected to oxidation using potassium permanganate (KMnO4) under acidic conditions, benzenebutanoic acid, b-phenyl-, can be converted to benzoic acid.
Reduction: The reduction of benzenebutanoic acid, b-phenyl-, can be achieved using lithium aluminum hydride (LiAlH4) to produce 4-phenylbutanol.
Substitution: In the presence of a halogenating agent such as thionyl chloride (SOCl2), benzenebutanoic acid, b-phenyl-, can undergo substitution to form 4-phenylbutanoyl chloride.
Major Products Formed
The major products formed from these reactions include benzoic acid, 4-phenylbutanol, and 4-phenylbutanoyl chloride, depending on the reaction conditions and reagents used.
科学研究应用
Benzenebutanoic acid, b-phenyl-, has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: In biological research, benzenebutanoic acid, b-phenyl-, is used to study metabolic pathways and enzyme activities.
Medicine: This compound has been investigated for its potential therapeutic effects, including its use in the treatment of metabolic disorders and as an anti-inflammatory agent.
Industry: In the industrial sector, benzenebutanoic acid, b-phenyl-, is used in the production of pharmaceuticals, fragrances, and polymers.
作用机制
The mechanism of action of benzenebutanoic acid, b-phenyl-, involves its interaction with specific molecular targets and pathways. For example, in the treatment of metabolic disorders, it acts as a chemical chaperone, helping to stabilize and enhance the function of certain enzymes. Additionally, it can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.
相似化合物的比较
Benzenebutanoic acid, b-phenyl-, can be compared with other similar compounds such as phenylacetic acid and cinnamic acid. While phenylacetic acid has a similar structure with a phenyl group attached to the second carbon atom, cinnamic acid has a phenyl group attached to a double-bonded carbon chain. The unique structure of benzenebutanoic acid, b-phenyl-, with the phenyl group on the fourth carbon, gives it distinct chemical properties and reactivity.
List of Similar Compounds
- Phenylacetic acid
- Cinnamic acid
- 4-Phenylbutanol
- 4-Phenylbutanoyl chloride
属性
分子式 |
C16H16O2 |
|---|---|
分子量 |
240.30 g/mol |
IUPAC 名称 |
4-(2-phenylphenyl)butanoic acid |
InChI |
InChI=1S/C16H16O2/c17-16(18)12-6-10-14-9-4-5-11-15(14)13-7-2-1-3-8-13/h1-5,7-9,11H,6,10,12H2,(H,17,18) |
InChI 键 |
LGJWPXGDZJETQK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2CCCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzyl 5-oxo-2,3,3a,4,6,6a-hexahydropyrrolo[3,2-b]pyrrole-1-carboxylate](/img/structure/B11817073.png)
![(2S,3S)-2-methyl-3-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-1-carboxylic acid](/img/structure/B11817075.png)




![3-[(Tert-butoxy)carbonyl]-5-methylpiperidine-1-carboxylic acid](/img/structure/B11817118.png)


![ethyl 3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,3-dihydroxy-2-methylpropanoate](/img/structure/B11817129.png)




